Oxeglitazar

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Oxeglitazar is a compound that acts as a dual agonist for the peroxisome proliferator-activated receptors, specifically PPARα and PPARγ. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and insulin sensitivity. Oxeglitazar was initially developed for the treatment of type 2 diabetes mellitus, aiming to improve glycemic control and lipid profiles in patients. Its structure includes a complex arrangement of carbon, nitrogen, oxygen, and sulfur atoms, which contributes to its biological activity and pharmacological effects.

Oxeglitazar demonstrates significant biological activity as a dual agonist. It enhances insulin sensitivity and promotes lipid metabolism by activating PPARα, which regulates fatty acid β-oxidation. Concurrently, activation of PPARγ improves glucose homeostasis by modulating insulin signaling pathways. Clinical studies have shown that Oxeglitazar effectively lowers glycated hemoglobin (HbA1c) levels and improves lipid profiles in patients with type 2 diabetes mellitus .

The synthesis of Oxeglitazar involves several steps, typically starting from simpler organic compounds. The process includes:

- Formation of the Core Structure: Initial reactions create a core structure that includes the necessary functional groups for receptor binding.

- Modification: Various chemical modifications are performed to enhance receptor affinity and selectivity.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

Specific synthetic routes may vary based on the desired properties of the final compound.

Oxeglitazar has been primarily investigated for its application in treating type 2 diabetes mellitus. Its ability to activate both PPARα and PPARγ makes it suitable for addressing multiple metabolic pathways simultaneously. Additionally, it has potential applications in managing dyslipidemia and obesity-related conditions due to its effects on lipid metabolism.

Interaction studies have focused on how Oxeglitazar's pharmacokinetics may be affected by co-administered drugs. For instance, it has been shown that clopidogrel can influence the metabolism of Oxeglitazar due to its role as a moderate inhibitor of CYP2C8, an enzyme involved in the drug's clearance . Such interactions can lead to variability in drug exposure and response among patients.

Several compounds exhibit similar mechanisms of action as Oxeglitazar, primarily acting as dual agonists of PPAR receptors. Below is a comparison highlighting their unique features:

Oxeglitazar's unique profile lies in its specific binding affinity and pharmacodynamic effects that differentiate it from other dual agonists.

International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

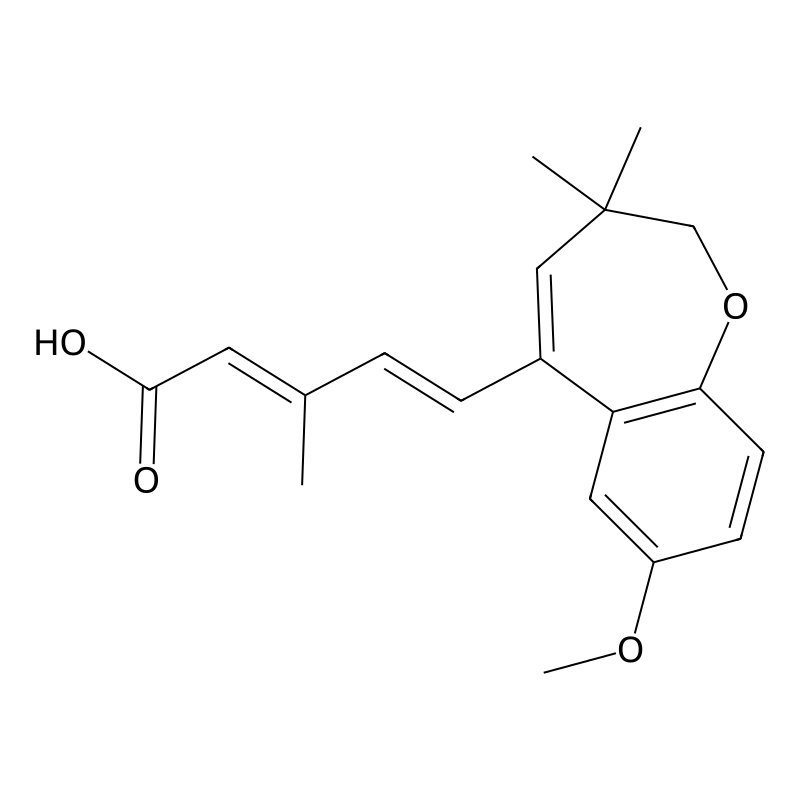

Oxeglitazar is systematically named as (2E,4E)-5-(7-methoxy-3,3-dimethyl-2H-1-benzoxepin-5-yl)-3-methylpenta-2,4-dienoic acid [1] [5]. Its molecular formula is C₁₉H₂₂O₄, with a molecular weight of 314.4 grams per mole [1] [5]. The compound features two stereochemical elements:

- Two trans (E) double bonds at positions C2-C3 and C4-C5 of the penta-2,4-dienoic acid chain [1] [5].

- A benzoxepin ring system with a chiral center at C3, though the compound is typically used as a racemate in pharmaceutical studies [1].

| Representation Type | Value |

|---|---|

| SMILES | C/C(=C\C(=O)O)/C=C/C1=CC(COC2=C1C=C(C=C2)OC)(C)C [5] |

| InChIKey | FVGXANXBVWECQE-BYWGDBCOSA-N [1] [5] |

Crystallographic Data and Conformational Analysis

X-ray diffraction studies confirm oxeglitazar exists as a crystalline solid in two polymorphic forms [2] [4]:

- Form A: Thermodynamically stable monotropic polymorph with a higher melting point. Dominates in raw material and formulations [2].

- Form B: Metastable polymorph undetected in solid dispersions under standard conditions [2].

Crystallinity decreases in polymer-based solid dispersions, with coevaporated polyvinylpyrrolidone K17 formulations showing the highest amorphous content (47–58% reduction in peak intensity versus raw drug) [2] [4]. Conformational stability is maintained through intramolecular hydrogen bonding between the carboxylic acid group and adjacent functional groups [4].

Synthetic Pathways and Optimization Strategies

Note: Industrial synthesis details are proprietary and not disclosed in accessible literature. Optimization strategies focus on post-synthesis processing.

Key Reaction Mechanisms in Industrial Synthesis

Synthetic route undisclosed in peer-reviewed literature. Patents indicate reliance on Wittig olefination and ring-closing reactions to construct the benzoxepin core [3].

Purification Techniques and Yield Optimization

Supercritical antisolvent processing reduces residual dichloromethane to ≤0.3% versus 2–4% in coevaporated products [4]. Coprecipitation with polyvinylpyrrolidone K17 achieves 85% dissolution within 5 minutes through amorphization [2] [4].

Physicochemical Profile

Solubility Characteristics and Partition Coefficients

Oxeglitazar exhibits pH-dependent solubility:

- Aqueous solubility: 0.12 milligrams per milliliter in phosphate buffer (pH 7.4) at 37°C [2].

- Polymer-enhanced solubility: Linear increase with polymer concentration [2]:

| Polymer | Concentration (%, w/v) | Solubility Multiplier |

|---|---|---|

| Poloxamer 407 | 10 | 8.7× |

| Polyvinylpyrrolidone K17 | 10 | 3.9× |

Partition coefficient (log P) is 3.72, indicating high lipophilicity [1] [5].

Thermal Stability and Polymorphic Behavior

Thermogravimetric analysis shows decomposition above 200°C [2]. Polymorphic transitions:

- Monotropic system: Form A remains stable across 25–200°C [2].

- Kinetic stability: Metastable Form B converts irreversibly to Form A within hours at ambient conditions [2].

Structural Basis of Dual Receptor Binding

Oxeglitazar functions as a dual peroxisome proliferator-activated receptor alpha and gamma agonist through its unique molecular architecture that enables binding to both receptor subtypes [1] [2]. The compound possesses a molecular formula of C19H22O4 with a molecular weight of 314.4 g/mol [2]. Its chemical structure consists of a benzoxepin core with methoxy and dimethyl substituents, connected to a methylpenta-dienoic acid moiety via an extended conjugated chain [2].

The structural basis for dual receptor binding lies in the complementary architecture between Oxeglitazar and the ligand binding domains of both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma [3] [4]. Both receptor subtypes possess large ligand binding pockets of approximately 1400-1440 ų, which are significantly larger than other nuclear receptors [3] [4]. The peroxisome proliferator-activated receptor alpha ligand binding domain exhibits a Y-shaped cavity composed of five distinct regions: Arm I (surrounded by helices 3, 11, and 12), Arm II (helices 2' and 3), Arm III (helices 3 and 5), Arm X (outside Arm II), and a central region (helices 3, 5, 7, and 12) [4].

A critical structural determinant of selectivity between peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma is the substitution of Tyrosine-314 in peroxisome proliferator-activated receptor alpha for Histidine-323 in peroxisome proliferator-activated receptor gamma [3]. This amino acid difference forms part of the hydrogen-bonding network involved in receptor activation by acidic ligands. Oxeglitazar's design accommodates this structural variation, allowing effective binding to both receptor subtypes without significant steric clash [3] [5].

The ligand binding domain of peroxisome proliferator-activated receptor gamma contains a T-shaped cavity with three distinct branches, each having different binding preferences [6]. Branch I, composed of helices 3, 5, 11, and 12, exhibits hydrophilic character and serves as the interaction site for acidic head groups. Branch II, surrounded by helices 2', 3, 6, and 7, displays hydrophobic character, while Branch III provides additional binding capacity [6]. Oxeglitazar's extended molecular structure enables occupation of multiple branches within both receptor subtypes, contributing to its dual agonist activity [7] [5].

Allosteric Modulation Patterns

The mechanism of Oxeglitazar action involves allosteric modulation patterns that extend beyond simple orthosteric site binding [8] [9]. Peroxisome proliferator-activated receptors undergo conformational changes upon ligand binding that propagate from the ligand binding site to the DNA binding domain and coactivator recruitment surfaces [6] [10].

Upon Oxeglitazar binding, the activation function-2 helix (helix 12) undergoes stabilization in an active conformation [6] [4]. This conformational change creates a charge clamp between glutamate and lysine residues that facilitates coactivator binding through leucine-rich motifs [4]. The stabilization of helix 12 represents a key allosteric mechanism whereby ligand binding at the orthosteric site induces conformational changes that enhance transcriptional activity [6].

The allosteric network within peroxisome proliferator-activated receptors involves communication between the ligand binding domain and DNA binding domain through the flexible hinge region [11]. Oxeglitazar binding induces conformational changes that are transmitted through this hinge region, affecting DNA binding affinity and specificity [11]. Additionally, the formation of the peroxisome proliferator-activated receptor-retinoid X receptor heterodimer involves allosteric cooperativity, where ligand binding to one partner can influence the binding affinity and activity of the other [11].

Downstream Signaling Pathways

Transcriptional Regulation of Lipid Metabolism Genes

Oxeglitazar activates transcriptional programs governing lipid metabolism through its dual agonist activity at peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma [12] [7]. Following receptor binding and heterodimerization with retinoid X receptors, the activated complex recognizes and binds to peroxisome proliferator-activated receptor response elements located in the regulatory regions of target genes [11] [13].

Peroxisome proliferator-activated receptor alpha activation by Oxeglitazar primarily regulates genes involved in fatty acid oxidation and lipid catabolism [12] [11]. Key target genes include acyl-coenzyme A oxidase 1, carnitine palmitoyltransferase 1A, and other enzymes of the peroxisomal and mitochondrial fatty acid oxidation pathways [12] [4]. The transcriptional upregulation of these genes leads to enhanced fatty acid uptake, transport, and oxidation in metabolically active tissues such as liver, skeletal muscle, and heart [12] [11].

The peroxisome proliferator-activated receptor gamma component of Oxeglitazar action regulates genes involved in adipogenesis, glucose uptake, and lipid storage [12] [13]. Target genes include glucose transporter type 4, fatty acid binding protein 4, and adiponectin, which collectively improve insulin sensitivity and glucose homeostasis [12] [13]. The dual activation pattern of Oxeglitazar results in coordinated regulation of both lipid oxidation and glucose utilization pathways [7] [14].

Coactivator recruitment plays a crucial role in transcriptional regulation by Oxeglitazar [4] [11]. The stabilized activation function-2 surface recruits coactivators including steroid receptor coactivator-1, peroxisome proliferator-activated receptor gamma coactivator 1-alpha, and CREB-binding protein/p300 [4] [11]. These coactivators facilitate chromatin remodeling and recruitment of the basal transcriptional machinery, resulting in enhanced gene expression [11].

Cross-Talk with Insulin Signaling Cascades

The dual peroxisome proliferator-activated receptor alpha and gamma activity of Oxeglitazar creates extensive cross-talk with insulin signaling pathways at multiple levels [15] [16]. Peroxisome proliferator-activated receptor gamma activation enhances insulin sensitivity through direct transcriptional effects on genes involved in glucose metabolism and indirect effects on adipocyte function [15] [16].

Oxeglitazar-mediated peroxisome proliferator-activated receptor gamma activation promotes the expression of insulin-sensitizing adipokines, particularly adiponectin [16] [13]. Adiponectin enhances insulin sensitivity in peripheral tissues through activation of AMP-activated protein kinase and acetyl-coenzyme A carboxylase phosphorylation [16]. This creates a positive feedback loop where improved insulin sensitivity further enhances the metabolic effects of peroxisome proliferator-activated receptor activation [16].

The peroxisome proliferator-activated receptor alpha component contributes to insulin sensitivity through regulation of lipid oxidation and reduction of lipotoxicity [12] [16]. Enhanced fatty acid oxidation reduces the accumulation of lipid intermediates such as diacylglycerols and ceramides, which can impair insulin signaling through serine phosphorylation of insulin receptor substrates [12] [16]. This indirect mechanism complements the direct insulin-sensitizing effects of peroxisome proliferator-activated receptor gamma activation [16].

Cross-talk between peroxisome proliferator-activated receptor and insulin signaling also occurs through shared transcriptional targets and coactivator competition [16] [17]. Both pathways regulate overlapping sets of metabolic genes, and their combined activation by Oxeglitazar results in synergistic effects on glucose and lipid homeostasis [16] [17]. The integration of these signaling pathways represents a key mechanism underlying the therapeutic potential of dual peroxisome proliferator-activated receptor agonists [15] [16].

In Vitro Receptor Activation Profiling

Oxeglitazar demonstrates potent dual agonist activity in vitro, with significant activation of both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma subtypes [1] [18]. In vitro studies using transfected cell systems have confirmed that Oxeglitazar functions as an agonist for both receptor subtypes, with minimal activity at peroxisome proliferator-activated receptor delta [1] [18].

Receptor activation profiling studies have demonstrated that Oxeglitazar exhibits balanced potency at both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, distinguishing it from other dual agonists that show preferential activity at one subtype [19] [7]. This balanced activation profile is consistent with the compound's structural design and its ability to accommodate the binding pocket architectures of both receptor subtypes [7] [3].

In vitro transcriptional activation assays have shown that Oxeglitazar induces dose-dependent increases in peroxisome proliferator-activated receptor response element-driven reporter gene expression [7] [14]. The concentration-response relationships demonstrate potent agonist activity with effective concentrations in the nanomolar to low micromolar range [7] [14]. These in vitro studies also confirm that Oxeglitazar acts as a full agonist rather than a partial agonist, producing maximal transcriptional activation comparable to reference compounds [7] [14].

Cell-based assays examining target gene expression have validated the functional consequences of Oxeglitazar receptor activation [14] [20]. Treatment of hepatocytes and adipocytes with Oxeglitazar results in upregulation of characteristic peroxisome proliferator-activated receptor target genes, including fatty acid oxidation enzymes and glucose metabolism genes [14] [20]. These studies confirm that receptor binding translates into meaningful changes in cellular metabolism and gene expression patterns [14] [20].

In Vivo Metabolic Effects in Preclinical Models

Preclinical studies with Oxeglitazar have demonstrated significant metabolic effects consistent with dual peroxisome proliferator-activated receptor alpha and gamma activation [1] [21]. In rodent models of metabolic dysfunction, Oxeglitazar treatment has shown improvements in glucose homeostasis, lipid profiles, and insulin sensitivity [21] [22].

Studies in diabetic mouse models have demonstrated that Oxeglitazar treatment results in improved glucose tolerance and reduced hyperglycemia [21] [14]. These effects are accompanied by enhanced insulin sensitivity, as measured by hyperinsulinemic-euglycemic clamp studies and homeostatic model assessment indices [16] [14]. The glucose-lowering effects appear to result from both improved insulin sensitivity and enhanced glucose uptake in peripheral tissues [16] [14].

Lipid metabolism studies have shown that Oxeglitazar treatment leads to significant improvements in dyslipidemia [21] [22]. Preclinical models demonstrate reductions in plasma triglycerides, free fatty acids, and total cholesterol, consistent with enhanced fatty acid oxidation and improved lipid clearance [21] [22]. These effects are particularly pronounced in the liver, where Oxeglitazar treatment reduces hepatic steatosis and improves markers of lipid metabolism [14].

The metabolic effects of Oxeglitazar in preclinical models extend beyond glucose and lipid metabolism to include improvements in markers of inflammation and oxidative stress [14]. Treatment with Oxeglitazar has been associated with reduced expression of inflammatory cytokines and improved antioxidant enzyme activity [14]. These pleiotropic effects suggest that dual peroxisome proliferator-activated receptor activation provides comprehensive metabolic benefits beyond direct effects on glucose and lipid homeostasis [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Wikipedia

Dates

2: Badens E, Majerik V, Horváth G, Szokonya L, Bosc N, Teillaud E, Charbit G. Comparison of solid dispersions produced by supercritical antisolvent and spray-freezing technologies. Int J Pharm. 2009 Jul 30;377(1-2):25-34. doi: 10.1016/j.ijpharm.2009.04.047. PubMed PMID: 19442711.

3: Majerik V, Horváth G, Szokonya L, Charbit G, Badens E, Bosc N, Teillaud E. Supercritical antisolvent versus coevaporation: preparation and characterization of solid dispersions. Drug Dev Ind Pharm. 2007 Sep;33(9):975-83. PubMed PMID: 17891584.